molecular formula C42H26N8 B13410498 4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile

4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile

Cat. No.: B13410498
M. Wt: 642.7 g/mol
InChI Key: HEGNJROTLGSNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes a benzonitrile group attached to a porphyrin core substituted with pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde, followed by oxidation.

    Substitution with Pyridine Rings: The porphyrin core is then subjected to a substitution reaction with pyridine rings under controlled conditions.

    Attachment of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin core.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and benzonitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the porphyrin core, as well as substituted derivatives with different functional groups.

Scientific Research Applications

4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential role in mimicking biological processes such as oxygen transport and electron transfer.

    Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of 4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile involves its ability to coordinate with metal ions and participate in redox reactions. The porphyrin core can interact with various molecular targets, including enzymes and receptors, through its metal-binding sites. This interaction can modulate biological pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetra(4-pyridyl)porphyrin: Similar in structure but lacks the benzonitrile group.

    4-(10,15,20-Triphenyl-21H,23H-porphin-5-yl)benzenamine: Contains phenyl groups instead of pyridine rings.

Uniqueness

4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile is unique due to the presence of both pyridine rings and a benzonitrile group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C42H26N8

Molecular Weight

642.7 g/mol

IUPAC Name

4-(10,15,20-tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile

InChI

InChI=1S/C42H26N8/c43-25-26-1-3-27(4-2-26)39-31-5-7-33(47-31)40(28-13-19-44-20-14-28)35-9-11-37(49-35)42(30-17-23-46-24-18-30)38-12-10-36(50-38)41(29-15-21-45-22-16-29)34-8-6-32(39)48-34/h1-24,47,50H

InChI Key

HEGNJROTLGSNFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=NC=C8)C=C4)C9=CC=NC=C9)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.